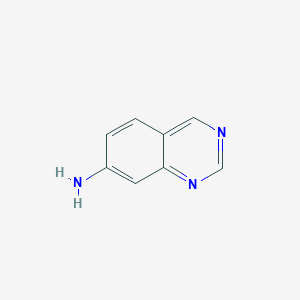

Quinazolin-7-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKTGKPNDZSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586570 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-73-2 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinazolin 7 Amine and Its Derivatives

Conventional and Established Synthetic Strategies for Quinazoline (B50416) Cores

Conventional methods for synthesizing the quinazoline ring system often utilize readily available starting materials such as anthranilic acid derivatives, 2-aminobenzonitriles, isatin (B1672199), and aniline (B41778) precursors. scielo.br These approaches typically involve cyclization reactions to form the fused bicyclic structure.

Synthesis from Anthranilic Acid Derivatives via 4-Quinazolinone Intermediates

Anthranilic acid derivatives are common starting materials for the synthesis of 4-quinazolinones, which serve as key intermediates for further functionalization. scielo.brtandfonline.comijprajournal.com The reaction of anthranilic acid with formamide (B127407), for instance, can yield quinazolin-4(3H)-one. tandfonline.comgeneris-publishing.com This reaction typically involves heating the mixture, sometimes with the addition of catalysts or under specific conditions like microwave irradiation to improve yield and reduce reaction time. tandfonline.comgeneris-publishing.comnih.gov Another approach involves the cyclization of anthranilic acid with methyl or ethyl orthoformate and amines. tandfonline.com Furthermore, anthranilic acid can be converted to benzoxazinone (B8607429) intermediates using reagents like acetic anhydride, which are then reacted with amines to form quinazolinones. tandfonline.comrsc.org

Cyclization Reactions Utilizing 2-Aminobenzonitriles as Starting Materials

2-Aminobenzonitriles are also valuable precursors for the synthesis of quinazolines, particularly 4-aminoquinazolines, through cyclization reactions. scielo.brmdpi.com For example, 2-aminobenzonitrile (B23959) can react with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate, which subsequently reacts with arylamines to produce 4-aminoquinazolines. scielo.br Microwave irradiation can be employed to accelerate this reaction. scielo.br Another method involves the reaction of 2-aminobenzonitriles with aryl bromides via palladium-catalyzed carbonylation, followed by hydration of the nitrile and cyclization. researchgate.net The reaction of 2-aminobenzonitrile with aryl Grignard reagents can form ortho-aminoketimines, which can then be cyclized under alkaline conditions to yield N,4-disubstituted quinazolines. nih.gov

Synthetic Routes Involving Isatin and Aniline Precursors

Isatin and aniline derivatives can also serve as starting materials for quinazoline synthesis. For instance, isatin can be hydrolyzed and then cyclized with guanidine (B92328) to produce 2-aminoquinazoline-4-carboxylic acid, which can be further functionalized. scielo.br Aniline derivatives can be converted to intermediates like 2,2,4-trimethyl-1,2-dihydroquinoline, which can then react with dicyandiamide (B1669379) to yield guanidino-substituted quinazolines. scielo.br

Targeted Introduction of the C-7 Amino Functionality

Introducing the amino group specifically at the C-7 position of the quinazoline core requires tailored synthetic strategies. This often involves starting materials already functionalized at the equivalent position or employing reactions that selectively introduce the amino group at C-7.

Strategies from Functionalized Phenol (B47542) Derivatives to 7-Amino-Quinazolines

One strategy for synthesizing 7-amino-quinazolines involves starting from functionalized phenol derivatives. For example, 2,4-dinitrophenol (B41442) has been used as a starting material to obtain 6-oxo-7-amino-quinazolines. scielo.br This process involves functionalization of the phenol group, hydrogenation of nitro groups, and subsequent conversion into carbamates, followed by cyclization to furnish the 7-amino-quinazoline core. scielo.br

Nucleophilic Aromatic Substitution Approaches at C-7

Nucleophilic Aromatic Substitution (SNAr) reactions can be utilized to introduce the amino functionality at the C-7 position, particularly when a suitable leaving group is present on the quinazoline ring at that position. scielo.br While the provided search results primarily discuss SNAr in the context of functionalizing chloroquinazolines at other positions (like C-4) to form aminoquinazolines, the principle of SNAr can be applied to introduce an amino group at C-7 if a leaving group (such as a halogen) is present there. scielo.br This would typically involve the reaction of a 7-substituted quinazoline with a nucleophilic amine source under appropriate conditions.

Advanced and Catalytic Approaches in Amino-Quinazoline Synthesis

The synthesis of amino-substituted quinazolines, including quinazolin-7-amine derivatives, often employs advanced and catalytic methods to improve efficiency, selectivity, and sustainability. These approaches leverage the power of metal catalysis, the acceleration provided by microwave irradiation, and the elegance of oxidative cyclization strategies.

Metal-Catalyzed Coupling and Cyclocondensation Reactions

Metal-catalyzed reactions play a significant role in constructing the quinazoline core and introducing amino functionalities. Various transition metals, such as copper, palladium, ruthenium, and iron, have been successfully employed. For instance, copper-catalyzed Ullmann-type coupling reactions involving aryl bromides and benzamidines have been utilized for the synthesis of quinazoline derivatives. marquette.eduorganic-chemistry.org Copper catalysis has also been explored in oxidative coupling methods starting from aniline derivatives, aldehydes, and nitriles. marquette.edu Palladium-catalyzed cyclization and ruthenium-catalyzed C-H activation/annulation are also established methods for constructing the quinazoline scaffold from various starting materials like amidines, aromatic amines, or nitrile compounds. marquette.edumdpi.com Iron catalysis has been used in acceptorless dehydrogenative coupling reactions of (2-aminophenyl)methanols with benzamides to synthesize quinazolines. researchgate.net

Cyclocondensation reactions, often facilitated by metal catalysts, are crucial for forming the fused ring system of quinazolines. For example, a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has been reported for the synthesis of quinazolin-4-ones. organic-chemistry.orgujpronline.com This reaction utilizes copper(II) acetate (B1210297) as a catalyst and can be carried out in a sustainable solvent like anisole. organic-chemistry.orgujpronline.com

Microwave-Assisted Synthesis Techniques

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and improving yields in the synthesis of quinazoline and quinazolinone derivatives. researchgate.netnih.govpsu.edu This technique provides rapid heating and can accelerate various reactions, including cyclocondensations. nih.gov For example, functionalized quinazolines have been synthesized via microwave-influenced reactions of O-phenyl oximes with aldehydes. Multicomponent reactions involving aldehydes, cycloketones, and cyanoamides have also been successfully conducted under microwave irradiation to synthesize substituted quinazoline-carbonitriles. Microwave-assisted protocols have demonstrated advantages such as shorter reaction times, lower energy input, and simpler work-up procedures compared to conventional heating methods. researchgate.netnih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization reactions offer efficient routes to construct the quinazoline ring system, often forming C-N bonds under oxidative conditions. These methods can be metal-catalyzed or metal-free. For instance, a metal-free oxidative annulation strategy has been reported for the preparation of 2-aminoquinazolines from 2-aminobenzophenones and cyanamide (B42294) derivatives. scielo.br Oxidative conditions have also been employed in the synthesis of fused quinazolinones from N-pyridylindoles. ujpronline.com A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been successfully achieved under electrochemical conditions for the synthesis of quinazolinones. rsc.org This method utilizes K2S2O8 as a radical surrogate and proceeds at room temperature in a one-pot procedure. rsc.org Another metal-free oxidative cyclization process has been developed for the synthesis of quinazolinones, benzothiadiazines, and quinazolines from 2-aminobenzamides, 2-aminobenzenesulfonamide, and 2-(aminomethyl)anilines with various alcohols. researchgate.net

Design and Synthesis of Specific this compound Derivatives

The synthesis of specific this compound derivatives is driven by the need to explore their diverse biological activities. Two notable classes of derivatives are quinazolin-2,4,6-triamines and 2-amino-7-amide quinazoline skeletons.

Preparation of Quinazolin-2,4,6-triamine Derivatives

Quinazolin-2,4,6-triamine derivatives have been synthesized and investigated for their potential biological activities, such as xanthine (B1682287) oxidase inhibition. researchgate.netnih.gov A novel series of these derivatives were designed and synthesized through an intramolecular C-H activation reaction involving para-nitro aniline, trichloroacetonitrile, and isocyanides using a one-pot reaction. nih.gov

Synthesis of 2-Amino-7-amide Quinazoline Skeletons

While direct methods for synthesizing 2-amino-7-amide quinazoline skeletons were not explicitly detailed in the search results, related synthetic strategies for aminoquinazolines and quinazolinones provide insights into potential approaches. The synthesis of 2-aminoquinazolines often involves reactions of 2-aminoaryl ketones or 2-aminobenzonitriles with various nitrogen sources like cyanamides or guanidine derivatives. mdpi.comscielo.brresearchgate.net The introduction of an amide group at the 7-position would likely involve functionalization of a pre-synthesized quinazoline core or the use of appropriately substituted starting materials in the cyclization reaction. For example, synthetic routes to bioactive amino-quinazolines have utilized 2-aminobenzonitriles as starting materials, followed by reactions with reagents like dimethylformamide-dimethylacetal (DMF-DMA) and arylamines to produce 4-amino-quinazolines. scielo.br Adapting such strategies to incorporate an amide group at the 7-position would be a key consideration in the synthesis of 2-amino-7-amide quinazoline skeletons.

Data Tables

| Synthetic Method | Catalyst/Conditions | Starting Materials | Product Class | Reference |

| Metal-Catalyzed Ullmann-type Coupling | Copper | Aryl bromides, Benzamidines | Quinazoline derivatives | marquette.eduorganic-chemistry.org |

| Metal-Catalyzed Oxidative Coupling | Copper | Aniline derivatives, Aldehydes, Nitriles | Quinazoline derivatives | marquette.edu |

| Metal-Catalyzed C-H Activation/Annulation | Ruthenium | Amidines, Aromatic amines, Nitrile compounds | Quinazoline scaffold | marquette.edumdpi.com |

| Metal-Catalyzed Imidoylative Cross-coupling/Cyclocondensation | Copper(II) acetate | 2-Isocyanobenzoates, Amines | Quinazolin-4-ones | organic-chemistry.orgujpronline.com |

| Microwave-Assisted Reaction | Microwave irradiation | O-phenyl oximes, Aldehydes | Functionalized quinazolines | |

| Microwave-Assisted Multicomponent Reaction | Microwave irradiation, K2CO3 | Aldehydes, Cycloketones, Cyanoamides | Substituted quinazoline-carbonitriles | |

| Oxidative Annulation (Metal-Free) | Para-toluenesulfonic acid | 2-Aminobenzophenones, Cyanamide derivatives | 2-Aminoquinazolines | scielo.br |

| Oxidative Tandem Cyclization (Electrochemical) | K2S2O8 (radical surrogate), Undivided electrolytic conditions | Primary alcohols, 2-Aminobenzamides | Quinazolinones | rsc.org |

| Oxidative Cyclization (Metal-Free) | - | 2-Aminobenzamides, 2-aminobenzenesulfonamide, 2-(aminomethyl)anilines, Alcohols | Quinazolinones, Benzothiadiazines, Quinazolines | researchgate.net |

| Intramolecular C-H Activation (One-Pot) | - | Para-nitro aniline, Trichloroacetonitrile, Isocyanides | Quinazolin-2,4,6-triamine derivatives | nih.gov |

Approaches to N-(3-Ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazolin-4-amine Derivatives

N-(3-Ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazolin-4-amine, also known by its common name erlotinib (B232), is a significant quinazoline derivative, primarily recognized for its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . Its synthesis and the preparation of its derivatives have been the subject of various research efforts and patent filings, aiming for improved yields, purity, and efficiency.

One common synthetic route for N-(3-Ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazolin-4-amine involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline (B136080) scielo.org.mx. This coupling reaction is typically performed under basic conditions, historically using bases like pyridine (B92270) or an excess of aniline in solvents such as isopropanol (B130326) google.com. Following the coupling, the erlotinib free base is often purified, for instance, by silica (B1680970) gel column chromatography, and then treated with hydrochloric acid to yield the hydrochloride salt google.com.

Alternative approaches to the synthesis of the quinazoline core, a key intermediate, have also been explored. One process describes the synthesis starting from 3,4-dihydroxy benzaldehyde. google.comwipo.int This compound undergoes reaction with a bromo derivative of ethyl methyl ether to yield 3,4-bis(2-methoxyethoxy)benzaldehyde. google.comwipo.int This is then converted to 3,4-bis(2-methoxyethoxy)-benzonitrile, followed by nitration to obtain 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. google.comwipo.int Reduction of the nitro group furnishes 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. google.comwipo.int Formylation of this intermediate provides N'-[2-cyano-4,5-bis(2methoxyethoxy)phenyl]-N,N-dimethylformamidine, which is then coupled with 3-ethynyl aniline to produce the erlotinib free base wipo.int.

Another synthetic method involves the ring closure of a 4,5-disubstituted-2-aminobenzonitrile with formamidine (B1211174) acetate or formamide to obtain a 6,7-substituted 4-aminoquinazoline intermediate google.com. This method is reported to offer simple operation, mild conditions, and high yield, making it potentially suitable for industrial application google.com.

Research has also focused on the identification and synthesis of impurities that can arise during the synthesis of N-(3-Ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazolin-4-amine. For example, chlorinated derivatives, such as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine and its isomer 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine, have been identified and synthesized for characterization scielo.org.mx. These impurities can form through chlorination of the methoxyethoxy side chains during the synthesis process scielo.org.mx.

Studies have also investigated novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives with potential anti-cancer activity researchgate.netvietnamjournal.ru. These studies involve the synthesis and characterization of new compounds structurally similar to erlotinib, followed by in vitro evaluation against various cancer cell lines researchgate.netvietnamjournal.ru. Spectroscopic techniques such as 1H-NMR, 13C-NMR, and ESI-MS are typically used to confirm the structures of the synthesized molecules researchgate.netvietnamjournal.ru.

The synthesis of the quinazolin-4(3H)-one core can be achieved by heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide mdpi.com. This reaction proceeds until the starting material is consumed, as monitored by techniques like HPLC mdpi.com.

Data on specific yields can vary depending on the particular synthetic route and conditions employed. For instance, the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline has been reported to yield erlotinib free base, which upon treatment with methanolic/ethanolic hydrochloric acid, can result in erlotinib hydrochloride with a final step yield of 71% in some prior art methods google.com. Improved processes aim to increase yields and reduce the number of steps and the use of costly reagents google.com.

Biological Activities and Pharmacological Potential of Quinazolin 7 Amine Derivatives

Anticancer and Antiproliferative Efficacy

Quinazoline (B50416) derivatives have demonstrated significant potential as anticancer and antiproliferative agents, with numerous studies highlighting their ability to inhibit the growth and proliferation of various cancer cell lines. This efficacy is often attributed to their interaction with key molecular targets involved in cancer progression, particularly protein kinases.

Kinase Inhibition

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are crucial components of cellular signaling pathways that regulate fundamental processes like cell cycle progression, survival, and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Quinazoline derivatives have emerged as a major class of EGFR inhibitors. Several approved anticancer drugs, such as gefitinib (B1684475), erlotinib (B232), afatinib, lapatinib, and vandetanib, are quinazoline derivatives that target EGFR. frontiersin.orgfrontiersin.orgmdpi.com

Research has explored quinazoline derivatives with modifications at different positions, including the C-7 position, to optimize EGFR inhibitory activity. For instance, derivatives with a 7-amino propoxy side chain have shown greater activity compared to those with a 6-amino propoxy side chain. mdpi.com Studies have reported specific quinazoline compounds demonstrating potent EGFR inhibitory activity and antiproliferative effects against cancer cell lines. A urea (B33335) derivative showed promising inhibitory activities against both wild-type EGFR (EGFRWT) and the resistant EGFRL858R/T790M mutant, with IC50 values of 0.8 nM and 2.7 nM, respectively, and induced apoptosis in A549 cells. mdpi.com Another quinazoline sulfonamide derivative exhibited a significant cytotoxic effect against MCF-7 cells (IC50 = 0.0977 µM) and potent inhibitory activity against EGFRT790M (IC50 = 0.0728 µM). mdpi.com A quinazolinone derivative demonstrated potent antitumor activity against MCF-7 cells (IC50 of 1.58 µM) and EGFR inhibitory activity (IC50 of 0.77 µM), with a correlation observed between EGFR inhibition and the inhibition of MCF-7 cell proliferation. frontiersin.orgjst.go.jp Additionally, a compound featuring a thiophene (B33073) ring and substitutions at positions 6 and 7 of the quinazoline core displayed an EGFR TK IC50 of 4.0 µM and antiproliferative activity against A431 cells (IC50 = 3.4 µM). ekb.eg

Data on EGFR Inhibitory Activity and Antiproliferative Efficacy of Selected Quinazoline Derivatives:

| Compound Type | Kinase Target(s) | Inhibitory Activity (IC50) | Cell Line(s) Tested | Antiproliferative Activity (IC50 or effect) | Citation |

| Urea derivative (Compound 7) | EGFRWT, EGFRL858R/T790M | 0.8 nM (EGFRWT), 2.7 nM (EGFRL858R/T790M) | A549 | Induced apoptosis | mdpi.com |

| Quinazoline sulfonamide derivative (Compound 12) | EGFRT790M, VEGFR-2 | 0.0728 µM (EGFRT790M), 0.0523 µM (VEGFR-2) | MCF-7, HepG2, HCT116, A549 | 0.0977 µM (MCF-7) | mdpi.com |

| Quinazolinone derivative (Compound 6d) | EGFR | 0.77 µM | MCF-7, HepG2 | 1.58 µM (MCF-7) | frontiersin.orgjst.go.jp |

| Quinazoline with thiophene ring (Compound 23) | EGFR TK | 4.0 µM | A431 | 3.4 µM | ekb.eg |

| 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035) | EGFR tyrosine kinase | 0.025 nM | Not specified | Not specified | acs.org |

| Quinazoline derivative (Compound 32) with 7-amino propoxy side chain | Not specified | Not specified | MiaPaCa2 | 1.32 μM, induced apoptosis | ekb.eg |

| 4-indolyl quinazoline derivative (Compound 29) | EGFRWT, EGFRd746–750, EGFRL858R | 5.2 nM, 9.6 nM, 1.9 nM | A549, PC-9, A431 | 4.1 µM (A549), 0.5 µM (PC-9), 2.1 µM (A431) | nih.gov |

Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition, including Quinazolin-7-amines

The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in regulating various cellular functions, including cell growth, proliferation, differentiation, and survival. nih.govfrontiersin.org Aberrant activation of this pathway is frequently observed in cancer. Quinazoline derivatives have been investigated as inhibitors of components of this pathway, particularly PI3K and mTOR. frontiersin.orgnih.govfrontiersin.org

Specific quinazolin-7-amine derivatives have been identified as effective PI3Kα inhibitors. frontiersin.orgfrontiersin.orgijbpas.com For instance, aminopyrimidinyl-4-morpholino-pyridinylthis compound derivatives have been described as effective PI3Kα inhibitors. frontiersin.orgfrontiersin.orgijbpas.com Other quinazoline derivatives, such as a 7- or 8-substituted-4-morpholine-quinazoline derivative (Compound 27), have shown significant activity against PI3Kα in the micromolar range and antiproliferative activities. nih.gov A 6-indolyl substituted quinazoline derivative (Compound 28) demonstrated PI3K-α inhibition activity with notable selectivity. nih.gov Furthermore, 4-methyl quinazoline derivatives targeting PI3K and HDAC have been reported, with one compound (Compound 43) exhibiting nanomolar potency against PI3Kα (IC50 = 42 nM) and PI3Kδ (IC50 = 8.1 nM), alongside favorable antiproliferative activities. nih.gov

Data on PI3K/mTOR Inhibitory Activity and Antiproliferative Efficacy of Selected Quinazoline Derivatives:

| Compound Type | Kinase Target(s) | Inhibitory Activity (IC50) | Cell Line(s) Tested | Antiproliferative Activity (Effect) | Citation |

| Aminopyrimidinyl-4-morpholino-pyridinylthis compound derivatives | PI3Kα | Effective inhibition | Not specified | Not specified | frontiersin.orgfrontiersin.orgijbpas.com |

| 7- or 8-substituted-4-morpholine-quinazoline derivative (Compound 27) | PI3Kα | Micromolar range | Not specified | Significant antiproliferative activity | nih.gov |

| 6-indolyl substituted quinazoline (Compound 28) | PI3Kα | Significant activity | Not specified | Not specified | nih.gov |

| 4-methyl quinazoline derivative (Compound 43) | PI3Kα, PI3Kδ | 42 nM (PI3Kα), 8.1 nM (PI3Kδ) | HCT116 | Favorable antiproliferative activity, modulated p-AKT | nih.gov |

Aurora Kinase Inhibition

Aurora kinases are serine/threonine kinases that play crucial roles in regulating mitosis and cell division. Their overexpression or dysfunction can lead to chromosomal instability and tumor development. Quinazoline derivatives have been explored as inhibitors of Aurora kinases. frontiersin.orgmdpi.comexp-oncology.com.uascielo.brekb.eg

Studies have identified quinazoline derivatives with inhibitory activity against Aurora kinases A and B. One such compound (Compound 80) demonstrated inhibition of Aurora kinases A and B in the nanomolar range, with IC50 values of 77 nM and 145 nM, respectively. scielo.br Another derivative, a pyrazole (B372694) compound featuring a quinazoline core (Compound 77), was found to be a potent inhibitor of Aurora kinase B with a Ki < 1 nM. scielo.br Some quinazoline conjugates have shown Aurora kinase inhibition, with one series reporting an IC50 of 0.53 mM for the most active conjugates. frontiersin.org The introduction of small five-membered heterocyclic rings like thiazole (B1198619) or thiopene into quinazoline derivatives has been shown to result in excellent inhibitory activity against aurora kinase. mdpi.com BPR1K871, a quinazoline derivative with a substituent at the 7-position, has been identified as a promising dual FLT3/AURKA inhibitor with excellent IC50 values. nih.gov Another compound (Compound 7) was noted as a selective AURKA inhibitor with approximately 100-fold selectivity over FLT3. nih.gov

Data on Aurora Kinase Inhibitory Activity of Selected Quinazoline Derivatives:

| Compound Type | Kinase Target(s) | Inhibitory Activity (IC50 or Ki) | Selectivity | Citation |

| Quinazoline derivative (Compound 80) | Aurora A, Aurora B | 77 nM (Aurora A), 145 nM (Aurora B) | Not specified | scielo.br |

| Pyrazole with quinazoline core (Compound 77) | Aurora B | Ki < 1 nM | Not specified | scielo.br |

| Quinazoline conjugates | Aurora kinase | 0.53 mM (most active conjugates) | Not specified | frontiersin.org |

| BPR1K871 (Quinazoline with 7-position substituent) | FLT3, AURKA | Excellent IC50 values | Dual inhibitor | nih.gov |

| Quinazoline derivative (Compound 7) | AURKA, FLT3 | Not specified | ~100-fold selectivity over FLT3 | nih.gov |

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is a key component of the MAPK signaling cascade, which is frequently activated in cancer and regulates cell proliferation, differentiation, and survival. Inhibition of ERK1/2 is considered a potential therapeutic strategy for cancers with aberrant MAPK pathway activation. acs.org Quinazoline derivatives have been investigated for their ability to inhibit ERK1/2. nih.govacs.orgijpsr.com

Recent research has focused on the discovery of 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable ERK1/2 inhibitors. acs.org One such compound (Compound 23) demonstrated inhibition of ERK1/2 at single-digit nanomolar concentrations with good specificity. acs.org This compound also exhibited significant potencies in preventing cancer cell growth, migration, and invasion, as well as disrupting the cell cycle and inducing apoptosis. acs.org Earlier studies also reported that certain quinazoline derivatives, such as Compound 8, could inhibit ERK1/2 phosphorylation in a concentration-dependent manner. nih.gov Additionally, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives exhibited anticancer activities, with several compounds showing strong inhibitory effects against ERK1/2 phosphorylation. nih.gov

Data on ERK1/2 Inhibitory Activity and Antiproliferative Efficacy of Selected Quinazoline Derivatives:

| Compound Type | Kinase Target(s) | Inhibitory Activity (Concentration/IC50) | Cell Line(s) Tested | Antiproliferative Activity (Effect) | Citation |

| 2-amino-7-amide quinazoline derivative (Compound 23) | ERK1/2 | Single-digit nanomolar IC50 | Not specified | Prevented growth, migration, invasion; disrupted cell cycle; induced apoptosis | acs.org |

| Quinazoline derivative (Compound 8) | ERK1/2, P38 | Concentration-dependent inhibition of phosphorylation | Not specified | Not specified | nih.gov |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives | ERK1/2 | Strong inhibition of phosphorylation | Not specified | Exhibited anticancer activities | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate cell cycle progression and transcription. Dysregulation of CDK activity is a common feature of cancer, making CDK inhibitors a promising class of anticancer agents. Quinazoline derivatives have been explored for their potential to inhibit CDKs. mdpi.comnih.govresearchgate.nettandfonline.comacs.orgnih.gov

A notable this compound derivative, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)this compound (referred to as compound 44 or 37d), has been identified as a potent and orally bioavailable inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9. tandfonline.comacs.orgnih.gov This compound demonstrated nanomolar inhibitory activity against these kinases, with IC50 values of 4.9 nM (CDK1), 2.8 nM (CDK2), 2.2 nM (CDK4), 1.0 nM (CDK8), and 1.9 nM (CDK9). tandfonline.comnih.gov Further studies showed that this this compound derivative could induce cell cycle arrest and apoptosis in cancer cells. acs.orgnih.gov Other quinazoline derivatives have also shown CDK inhibitory activity. Compound 9 demonstrated higher inhibitory effect against CDK-2 compared to indirubin (B1684374) and comparable inhibition against CDK-4. researchgate.net Compounds 9 and 20 were found to induce cell cycle arrest at the G1 phase in HepG2 cells. researchgate.net Substitution patterns on the quinazoline scaffold have been shown to influence CDK-4 inhibition, with specific derivatives exhibiting potent activity. mdpi.com

Data on CDK Inhibitory Activity and Antiproliferative Efficacy of Selected Quinazoline Derivatives:

| Compound Name/Type | Kinase Target(s) | Inhibitory Activity (IC50) | Cell Line(s) Tested | Antiproliferative Activity (Effect) | Citation |

| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)this compound (Compound 44/37d) | CDK1, CDK2, CDK4, CDK8, CDK9 | 4.9 nM (CDK1), 2.8 nM (CDK2), 2.2 nM (CDK4), 1.0 nM (CDK8), 1.9 nM (CDK9) | Hematological cancer cell lines | Induced cell cycle arrest and apoptosis | tandfonline.comacs.orgnih.gov |

| Quinazoline derivative (Compound 9) | CDK-2, CDK-4 | Higher inhibition vs indirubin (CDK-2), comparable inhibition vs indirubin (CDK-4) | HepG2 | Induced cell cycle arrest at G1 phase | researchgate.net |

| Quinazoline derivative (Compound 20) | Not specified | Not specified | HepG2 | Induced cell cycle arrest at G1 phase | researchgate.net |

| Piperazine quinazoline-based derivative (Compound 59) | CDK-4 | 0.007 μM | Not specified | Not specified | mdpi.com |

| Quinazoline derivative (Compound 60) with cyclopentyl group at 8-position | CDK-4 | 0.001 μM | Not specified | Not specified | mdpi.com |

Inhibition of Other Kinases (e.g., c-Met, VEGFR-2, HDAC, BRAF, FGFR-1)

Quinazoline derivatives are known to inhibit various tyrosine kinases, including c-Met, VEGFR, EGFR, PDGFR, and FGFR nih.gov. Some quinazoline derivatives have been identified as potent inhibitors of specific kinases relevant to cancer progression. For example, certain quinazoline derivatives have shown promise as dual inhibitors targeting both c-Met and VEGFR-2 kinases nih.gov. Compounds with a nih.govmdpi.comdioxa[2,3-f]quinazoline structure have demonstrated potent inhibitory activity against both VEGFR-2 and c-Met kinases nih.gov. Specifically, one such compound exhibited IC₅₀ values of 4.8 nM for VEGFR-2 and 5.8 nM for c-Met, along with potent antiproliferative activities against MHCC97H and HUVEC cells nih.gov.

Quinazoline derivatives have also been investigated for their inhibitory effects on other kinases. While the provided search results don't extensively detail this compound derivatives specifically inhibiting HDAC, BRAF, or FGFR-1, the broader class of quinazoline compounds has been explored for inhibiting kinases like BRAF and FGFRs mdpi.comgoogle.com. For instance, a benzimidazole-quinazolinone derivative was reported to target RAF kinase mdpi.com. Additionally, substituted quinoxaline (B1680401) compounds, which share a similar bicyclic structure, have been identified as inhibitors of FGFR1, FGFR2, FGFR3, and FGFR4 google.com. The modification of the quinazoline scaffold, particularly at the 6,7-positions, is noted as important for the activity of VEGFR inhibitors like Vandetanib and Fruquintinib, which are quinazoline derivatives tandfonline.com.

Mechanisms of Cell Growth Modulation

Quinazolinone derivatives can exert antitumor effects by modulating cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest mdpi.comspandidos-publications.com. This property is considered to have therapeutic potential for anticancer drug design mdpi.com.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for controlling cell populations, and its dysregulation is a hallmark of cancer mdpi.comspandidos-publications.com. Quinazoline derivatives have been shown to induce apoptosis in various cancer cell lines mdpi.comspandidos-publications.comnih.gov. For example, a quinazolinone derivative (compound 111) inhibited cell growth and induced apoptosis in U251 cells, as evidenced by changes in caspase-3 and the Bax:Bcl-2 ratio mdpi.com. Another study on novel quinazoline sulfonamide derivatives demonstrated their ability to mediate apoptosis in MCF-7 cells nih.gov. Apoptosis induction by quinazoline derivatives can involve the activation of apoptotic pathways, such as the caspase cascade spandidos-publications.com. A novel quinazoline derivative, WYK431, was found to induce apoptosis in human gastric cancer BGC823 cells, associated with the activation of caspase-3 and caspase-9 spandidos-publications.com.

Cell Cycle Arrest

Uncontrolled cell division is a characteristic feature of cancer mdpi.com. Quinazoline derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest at specific phases mdpi.comspandidos-publications.comnih.gov. For instance, a quinazolinone derivative (compound 107) induced G2/M phase cell cycle arrest in A549 cells mdpi.com. Novel quinazoline sulfonamide derivatives (compounds 4d and 4f) were shown to arrest the cell cycle at the G1 phase in MCF-7 cells nih.gov. Another quinazoline derivative, WYK431, induced G2/M phase arrest in human gastric cancer BGC823 cells, which was linked to the regulation of CDK1 and CDC25C spandidos-publications.com. Quinazolinone derivatives have also been observed to trigger cell cycle arrest in the S phase and G2/M phase in melanoma and glioblastoma cell lines, suggesting CDK2 as a potential target tandfonline.com.

Reversal of Drug Resistance through Inhibiting Efflux Pumps

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells researchgate.netuni-bonn.demdpi.comfrontiersin.orgresearchgate.net. Inhibiting these efflux pumps is a potential strategy to overcome MDR uni-bonn.de. Quinazoline derivatives have been explored for their ability to reverse drug resistance by targeting these transporters uni-bonn.demdpi.com.

Breast Cancer Resistance Protein (ABCG2) Inhibition

ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is an ABC transporter frequently implicated in MDR researchgate.netuni-bonn.demdpi.comresearchgate.net. Overexpression of ABCG2 can lead to reduced intracellular drug concentrations and diminished therapeutic efficacy researchgate.netmdpi.comresearchgate.net. Quinazoline derivatives have demonstrated inhibitory activity against ABCG2 uni-bonn.demdpi.com. Some quinazoline compounds have shown moderate inhibitory activities against ABCG2 uni-bonn.de. More specifically, certain carboranyl quinazoline-based inhibitors have been investigated for their effect on ABCG2-mediated transport mdpi.comresearchgate.net. A polymethoxylated N-carboranyl quinazoline derivative, DMQCd, exhibited strong inhibitory effects towards ABCG2 in the lower nanomolar range and was able to reverse BCRP-mediated MDR mdpi.comresearchgate.net.

Targeting Specific Oncogenic Pathways (e.g., JAK2-STAT3)

The Janus kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, survival, and immune response. dovepress.com Aberrant activation of the JAK2-STAT3 pathway is frequently observed in various cancers and contributes to tumorigenesis, tumor growth, cancer cell survival, metastasis, and chemotherapy resistance. dovepress.comnih.govtandfonline.comspandidos-publications.com Consequently, targeting this pathway has emerged as a promising strategy for cancer treatment. dovepress.comnih.gov

Studies have demonstrated that certain quinazoline derivatives can exert antitumor activity by inhibiting the JAK2-STAT3 pathway. spandidos-publications.com For instance, a novel quinazoline-based sulfonamide derivative, referred to as compound 3D, has shown potent antitumor effects in colorectal cancer cells by inhibiting the JAK2-STAT3 pathway. nih.govtandfonline.com This compound was found to decrease the constitutive and IL-6-induced phosphorylation of STAT3, as well as the expression of STAT3 target genes like cyclin D1 and survivin. nih.govtandfonline.com Another study investigating 2-alkyl-substituted quinazolines also indicated that these compounds target the JAK2/STAT3 pathway for their antitumor activity in non-small cell lung carcinoma cells. spandidos-publications.com These compounds suppressed both constitutive and IL-6-induced activation of JAK2/STAT3 phosphorylation and downstream gene expression. spandidos-publications.com

In vitro Antitumor Activity in Human Cancer Cell Lines

Quinazoline derivatives, including those related to this compound, have been extensively evaluated for their in vitro antitumor activity against a wide range of human cancer cell lines. nih.govekb.egnih.govtjpr.org These studies have consistently shown that many quinazoline derivatives possess significant cytotoxic and antiproliferative effects. nih.govnih.govtjpr.org

For example, a series of quinazoline-thiazole-oxazole-type compounds were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). nih.gov Several compounds showed more potent anticancer activity than the positive control, etoposide (B1684455), with low IC₅₀ values. nih.gov Another study on S-alkylated and S-glycosylated quinazoline derivatives evaluated their cytotoxic activity against breast (MCF-7) and liver (HepG-2) cell lines, with some derivatives exhibiting potent activity. nih.gov

Novel quinazolinone derivatives fused with imidazolone (B8795221) have been evaluated against cervical cancer (HeLa), breast cancer (MCF-7), leukemia (HL-60), and hepatocellular carcinoma (HepG2) cell lines, with some compounds showing potent activity, in some cases exceeding that of standard drugs like cisplatin (B142131). nih.gov Further research on quinazoline derivatives incorporating a benzene-sulfonamide compound demonstrated growth inhibition against various cancer cells, including breast cancer (MDA-MB-231, MCF-7), prostate cancer (PC-3), and gastric cancer (HGC-26, MGC-803). nih.gov

Studies have also focused on specific cancer types, such as breast and colon cancer. Novel fuoryl quinazoline compounds were synthesized and evaluated against MCF-7 and HCT116 (colorectal carcinoma) cell lines, showing varying degrees of cytotoxic activity. tjpr.org One compound, in particular, demonstrated the most effectiveness against both cell lines. tjpr.org

Quinazolinone derivatives have also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. mdpi.com For instance, certain quinazolinone derivatives have been found to induce late apoptosis and cause G2/M phase cell cycle arrest in A549 cells. mdpi.com The mechanism of action can involve the activation of pathways leading to programmed cell death. mdpi.com

The in vitro antitumor activity of quinazoline derivatives is often evaluated using methods such as the MTT assay and sulphorhodamine-B assay, which measure cell viability and proliferation. tjpr.org

Here is a table summarizing some reported in vitro antitumor activities of quinazoline derivatives against various human cancer cell lines:

| Compound Type / Description | Cancer Cell Lines Tested | Key Findings (e.g., Potency relative to control, IC₅₀ ranges) | Source |

| Quinazoline-thiazole-oxazole derivatives | MCF-7, A549, Colo-205, A2780 | More potent than etoposide (IC₅₀ values between 0.01 and 0.16 µM) | nih.gov |

| S-alkylated and S-glycosylated quinazoline derivatives | MCF-7, HepG-2 | Potent cytotoxic activity (e.g., IC₅₀ ~ 2.09 µM for one compound) | nih.gov |

| Quinazolinone fused with imidazolone (Compound 44) | HeLa, MCF-7, HL-60, HepG2 | Threefold more potent than cisplatin against MCF-7 | nih.gov |

| Quinazoline derivatives with benzene-sulfonamide moiety | MDA-MB-231, MCF-7, PC-3, HGC-26, MGC-803 | Moderate to good growth inhibition | nih.gov |

| Fuoryl quinazoline compounds (Compound IXa) | MCF-7, HCT116 | Most effective against both lines (IC₅₀ values 16.70 and 12.54 µM) | tjpr.org |

| Quinazoline-based sulfonamide derivative (Compound 3D) | HT-29, SW620 (Colorectal Cancer) | Significantly reduced cell viability, induced apoptosis | nih.govtandfonline.com |

| 2-alkyl-substituted quinazolines (Compound #7) | A549, H1299, H460 (NSCLC) | IC₅₀ values 2-5 times lower than gefitinib | spandidos-publications.com |

| Quinazolin-4(3H)-one derivative (Compound 101) | L1210, K562 (leukemia) | Inhibited proliferation by >50% at 1 µg/mL (IC₅₀ 5.8 µM) | mdpi.com |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (Compound 3m) | Staphylococcus aureus, Candida albicans, Aspergillus niger, Rhizopus nigricans | Most active antibacterial (MIC 1.95 µg/mL), most active antifungal (MIC 3.90 µg/mL) | frontiersin.org |

Note: While Compound 3m shows antimicrobial activity, it is included here as the source also discusses it in the context of quinazolinone derivatives.

Antimicrobial Properties

Quinazoline derivatives have demonstrated significant antimicrobial properties, including activity against both bacteria and fungi. informahealthcare.comfrontiersin.orgnih.govamericanelements.comogu.edu.trresearchgate.netresearchgate.net This broad spectrum of activity makes them promising candidates for the development of new antimicrobial agents, particularly in light of increasing microbial resistance to existing drugs. informahealthcare.combohrium.com

Antibacterial Spectrum and Efficacy

Quinazoline and quinazolinone derivatives have been evaluated for their antibacterial efficacy against a variety of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netbohrium.comresearchgate.netgsconlinepress.commdpi.comrsc.org Studies have shown that the antibacterial potency of these compounds can vary depending on their specific structure and the bacterial strain tested. researchgate.netbohrium.comresearchgate.netmdpi.comrsc.org

Some quinazolinone derivatives have shown good activity against Gram-positive bacteria such as Staphylococcus aureus. bohrium.com Others have been more effective against Gram-negative bacteria. bohrium.com For instance, certain compounds have exhibited significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.com Some derivatives have demonstrated better activity against specific pathogens compared to standard reference drugs like norfloxacin. bohrium.commdpi.comrsc.org

Research has also explored the structure-activity relationships (SAR) to identify the structural features that enhance antibacterial activity. bohrium.com Modifications at different positions of the quinazolinone nucleus can influence their efficacy against various pathogens. bohrium.com

Here is a table summarizing some reported antibacterial activities of quinazoline derivatives:

| Compound Type / Description | Bacterial Strains Tested | Key Findings (e.g., MIC values, relative potency) | Source |

| C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives | Escherichia coli, Klebsiella pneumoniae, Pseudomonas species, Staphylococcus aureus | Some compounds showed better activity against both Gram-negative and Gram-positive strains. | researchgate.net |

| Quinazolinone peptide derivatives | Gram-positive and Gram-negative bacteria (e.g., Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) | Moderate to significant activity; potency of one compound comparable to ciprofloxacin. | researchgate.net |

| Quinazolinone derivatives (Compounds 1 and 2) | Klebsiella pneumonia, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus species, Escherichia coli, Candida albicans | Significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa (MIC 6–9 mg/mL). | gsconlinepress.com |

| Quinazoline-based Schiff bases | Eight selected microbial strains (two Gram-positive, two Gram-negative bacteria, four fungi) | Nine out of thirteen compounds showed remarkable antibacterial activities. The best activity was against Bacillus subtilis. | researchgate.net |

| Arylidene-based quinazolin-4(3H)-one motifs (Compound 3m) | Staphylococcus aureus | Most active antibacterial agent (MIC 1.95 μg/mL). | frontiersin.org |

| Quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole (B20620) moieties | Two Gram-negative (E. coli, P. aeruginosa), two Gram-positive (S. aureus, B. subtilis) | Considerable broad spectrum activity; one compound exhibited remarkable efficacy at lower concentrations than ciprofloxacin. | rsc.org |

Antifungal Activities

In addition to their antibacterial properties, quinazoline derivatives have also demonstrated antifungal activities against various fungal strains. informahealthcare.comfrontiersin.orgnih.govresearchgate.netsioc-journal.cnkoreascience.krmdpi.com

Studies have investigated the antifungal potential of quinazolinone derivatives against plant pathogenic fungi and human fungal pathogens like Candida species and Aspergillus niger. informahealthcare.comfrontiersin.orgsioc-journal.cnkoreascience.kr For instance, a series of novel quinazolinone derivatives showed moderate to favorable activities against six kinds of plant pathogenic fungi. sioc-journal.cn One compound exhibited significant inhibitory effects against Fusarium graminearum and Rhizoctonia solani, with better efficacy than the standard chlorothalonil. sioc-journal.cn

Quinazolinone-azole hybrids have also been synthesized and evaluated for their antifungal effects against fungal strains, including Candida albicans and Candida glabrata. informahealthcare.com Different compounds showed varied inhibitory effects against these fungi. informahealthcare.com

Furthermore, 5,8-quinazolinedione (B1202752) derivatives modified at positions 6 and 7 have been tested for in vitro antifungal activities against Candida species and Aspergillus niger. koreascience.kr Most of these derivatives exhibited potent antifungal activity, with particularly prominent activity against Candida tropicalis. koreascience.kr

Recent studies on arylidene-based quinazolin-4(3H)-one motifs have also reported significant antifungal activity against phytopathogenic fungi such as Rhizoctonia solani, Fusarium verticillioides, Fusarium oxysporum f. sp. niveum, and Colletotrichum fructicola, as well as human fungal pathogens like Candida albicans, Aspergillus niger, and Rhizopus nigricans. frontiersin.orgmdpi.com

Here is a table summarizing some reported antifungal activities of quinazoline derivatives:

| Compound Type / Description | Fungal Strains Tested | Key Findings (e.g., EC₅₀ or MIC values, relative potency) | Source |

| Novel quinazolinone derivatives (Compound 7a) | Six kinds of plant pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani) | Moderate to favorable activities; significant inhibition of F. graminearum and R. solani (EC₅₀ 12.727 and 12.413 mg/L), better than chlorothalonil. | sioc-journal.cn |

| Quinazolinone-azole hybrids | Candida albicans, Candida glabrata, Aspergillus fumigatus, Syncephalastrum racemosum | Varied antifungal effects; some compounds showed good activity against C. Albicans and C. glabrata. | informahealthcare.com |

| 5,8-quinazolinedione derivatives modified at positions 6 and 7 | Candida species (C. albicans, C. tropicalis, C. krusei), Aspergillus niger | Potent antifungal activity against most tested species; prominent activity against C. tropicalis. | koreascience.kr |

| Arylidene-based quinazolin-4(3H)-one motifs (Compound 3m) | Candida albicans, Aspergillus niger, Rhizopus nigricans | Most active antifungal agent (MIC 3.90 μg/mL). | frontiersin.org |

| Quinazoline-based Schiff bases | Four fungal strains (e.g., Aspergillus fumigatus, Syncephalastrum racemosum) | Some compounds showed antifungal activities; best activity against A. fumigatus and S. racemosum. | researchgate.net |

| Novel quinazolinone derivatives | Seven phytopathogenic fungi (e.g., Rhizoctonia solani, Fusarium verticillioides, Fusarium oxysporum f. sp. niveum, Colletotrichum fructicola) | Significant antifungal activity at 150 and 300 mg/L; efficacy varied based on substituents. | mdpi.com |

| Novel quinazoline derivatives (targeting fungal group II introns) | Yeasts (e.g., C. parapsilosis) | Dramatically and selectively inhibit the growth of yeasts. | acs.org |

Mechanisms of Antibacterial Action (e.g., transcription/translation inhibition)

Understanding the mechanisms by which quinazoline derivatives exert their antibacterial effects is crucial for the rational design of more potent agents. While some quinazoline derivatives are known to inhibit enzymes like bacterial dihydrofolate reductase (DHFR) or disrupt cell wall biosynthesis, other mechanisms have also been explored. bohrium.comresearchgate.net

Recent research suggests that some quinazoline derivatives can act as inhibitors of bacterial transcription and translation processes. researchgate.netresearchgate.netmdpi.com These essential cellular processes are vital for bacterial survival, and their inhibition can effectively halt bacterial growth. mdpi.com

A series of 2-substituted quinazoline derivatives have been reported to exhibit broad-spectrum antibacterial activity through the inhibition of transcription/translation in different bacterial species. researchgate.net Furthermore, 2-guanidino-quinazolines have been identified as a novel class of translation inhibitors, demonstrating promising antibacterial activity. researchgate.net These compounds interfere with the bacterial translational process, which is typically targeted by antibiotics that bind to bacterial ribosomes. researchgate.netmdpi.com

Studies utilizing high-throughput screening platforms have helped in identifying molecules capable of blocking bacterial translation. researchgate.net These platforms can provide insights into the mechanism of action of small-molecule compounds against bacteria. researchgate.net

Molecular docking studies can also provide insights into the potential binding modes of quinazoline derivatives with bacterial proteins involved in transcription or translation. frontiersin.org While the specific interactions may vary depending on the compound structure, targeting these fundamental processes represents a viable strategy for developing new antibacterial agents.

Antiviral Applications

The quinazoline scaffold and its derivatives have also shown potential in antiviral applications. nih.govbohrium.comscielo.brscielo.brinformahealthcare.comnih.govnih.govamericanelements.comnih.govmdpi.com Research in this area has explored the activity of quinazoline derivatives against various viruses. mdpi.com

Studies have synthesized and evaluated quinazoline derivatives for their antiviral activity against viruses such as influenza virus and cytomegalovirus. mdpi.com For example, a series of 2,4-disubstituted quinazoline derivatives with amide groups were synthesized and tested for anti-influenza activity. mdpi.com Some of these compounds showed high activity with low IC₅₀ values. mdpi.com

Novel quinazoline artemisinin (B1665778) hybrids have also been synthesized and evaluated for their antiviral activity, demonstrating potent activity against cytomegalovirus. mdpi.com These hybrids were found to be significantly more potent than the standard ganciclovir. mdpi.com

Quinazoline derivatives have also been shown to inhibit the splicing of fungal group II introns, which are important for fungal viability. acs.org While this mechanism is related to antifungal activity, the study highlights the ability of quinazoline derivatives to interact with and inhibit essential biological processes in microorganisms, suggesting potential for broader antiviral applications if similar mechanisms exist in viruses. acs.org The ability of quinazolines to bind to RNA molecules has been noted, which could be relevant to their antiviral mechanisms, particularly for RNA viruses. acs.org

The amino-quinazoline scaffold, a core structure related to this compound, has been explored for the development of novel drug candidates for various therapeutic applications, including antiviral treatments. bohrium.comscielo.brscielo.br

Here is a table summarizing some reported antiviral activities of quinazoline derivatives:

| Compound Type / Description | Viruses Tested | Key Findings (e.g., IC₅₀ or EC₅₀ values, relative potency) | Source |

| 2,4-disubstituted quinazoline derivatives with amide groups | Influenza virus | High anti-influenza activity (IC₅₀ < 10 µM) | mdpi.com |

| Quinazoline artemisinin hybrids | Cytomegalovirus | Potent activity (EC₅₀ 0.15–0.21 µM), superior to ganciclovir | mdpi.com |

| Novel quinazoline derivatives (targeting fungal group II introns) | Not directly tested against viruses in this context | Inhibited splicing of fungal group II introns | acs.org |

| Amino-quinazoline scaffold derivatives | Various viruses (general mention) | Explored for the development of antiviral treatments | bohrium.comscielo.brscielo.br |

Activity against Chikungunya Virus (CHIKV)

Research has indicated that amino-quinazoline derivatives possess activity against the Chikungunya virus (CHIKV), an arbovirus known to cause severe arthralgia. scielo.brscielo.brnih.govmdpi.comresearchgate.net Some studies have explored quinazoline-coumarin conjugates, identifying compounds active against CHIKV. scielo.brscielo.brnih.govmdpi.comresearchgate.net For instance, a quinazoline-coumarin derivative, Compound 113, was reported to be active against CHIKV with an EC₅₀ value of 3.11 μM. scielo.brscielo.br Another amino-quinazoline linked to a coumarin (B35378) ring (Compound 112) showed a CHIKV EC₅₀ of 3.84 μM. scielo.br Quinazoline derivatives, in general, have shown EC₅₀ values against CHIKV ranging from 10.2 to 19.1 μM in Vero cells, with selectivity indices (SI) between 5.6 and 11.5. nih.gov Functionalized quinazoline and quinazolinone moieties attached to a central coumarin nucleus have also been investigated, with a 4-anilinoquinazoline (B1210976) derivative showing improved anti-CHIKV potency with an EC₅₀ of 3.84 μM and an SI of 18.8. mdpi.com

Activity against Hepatitis C Virus (HCV)

Quinazoline derivatives have also exhibited activity against the Hepatitis C virus (HCV), a member of the Flaviviridae family. scielo.brscielo.brnih.govresearchgate.netresearchgate.net Compound 113, the same quinazoline-coumarin derivative active against CHIKV, was also found to be active against HCV with an EC₅₀ value of 16.6 μM. scielo.brscielo.br Some quinazoline derivatives have been designed and evaluated for their activity against HCV NS3-4Apro, an enzyme essential for viral replication. mdpi.com

Anti-inflammatory Properties

Quinazoline and quinazolinone derivatives are recognized for their anti-inflammatory activities. researchgate.netmdpi.comjapsonline.comfabad.org.trnih.govnih.govresearchgate.netijmpr.inrrmedicine.ru Studies have synthesized various quinazoline derivatives and evaluated their anti-inflammatory potential using models such as carrageenan-induced paw edema. japsonline.comfabad.org.trnih.govresearchgate.net For example, a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and urea derivatives were prepared and screened for anti-inflammatory properties. japsonline.com Several compounds from this series showed good activity in the carrageenan-induced paw edema method. japsonline.com Another study on novel quinazolinone derivatives linked through aniline (B41778) derivatives found that compounds QA-2 and QA-6 exhibited significant anti-inflammatory activity, with a percentage reduction of edema volume (%ROV) of 82.75% and 81.03% respectively, after 4 hours in the carrageenan-induced rat paw edema model. fabad.org.tr Substitution patterns on the quinazolinone ring, such as methyl/methoxy (B1213986) groups in the phenyl hydrazine (B178648) ring and amine, urea, and thiourea (B124793) substitution at the 3rd position, have been indicated as important for anti-inflammatory activity. japsonline.com Additionally, compounds with aliphatic side chains have shown greater anti-inflammatory activity compared to those with aromatic ones in some quinazolinone series. nih.gov Novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives have also been synthesized and evaluated for anti-inflammatory potential, with one compound showing an IC₅₀ value of 1.772 µg/ml. researchgate.net

Explorations in Other Therapeutic Areas

The versatile nature of the amino-quinazoline scaffold has led to its exploration in various other therapeutic applications. scielo.brscielo.brresearchgate.netresearchgate.netmdpi.com

Antihypertensive Activity

Amino-quinazoline derivatives have been investigated for their antihypertensive properties, particularly as alpha 1-adrenoceptor antagonists. scielo.brijmpr.inptfarm.plnih.govnih.govtandfonline.comresearchgate.net A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened as potential antihypertensive agents, with some compounds demonstrating potency comparable to or exceeding prazosin (B1663645) in anesthetized normotensive and conscious spontaneously hypertensive rats. nih.gov Another series of N²-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines also showed good antihypertensive activity in spontaneously hypertensive rats, with certain propanediamine derivatives being active. nih.gov Alfuzosin, an approved drug with a quinazoline structure, is an example of an alpha 1-adrenoceptor antagonist developed in this area. scielo.brnih.gov

Neuroprotective and Anti-Alzheimer Applications

Quinazoline derivatives have shown promise in the context of neurodegenerative diseases, including Alzheimer's disease (AD). scielo.brmdpi.comnih.govresearchgate.netacs.orgnih.gov The quinazoline scaffold is considered a potential framework for designing multi-target drugs to address the complex pathology of AD. mdpi.comresearchgate.net Quinazoline derivatives have been explored for their potential to inhibit cholinesterase enzymes, modulate β-amyloid aggregation, reduce oxidative stress, and target tau protein. mdpi.comresearchgate.net Some quinazolin-4-one derivatives have been investigated as selective inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in AD. acs.org Certain α-amino phosphonate (B1237965) derivatives bearing a quinazolinone scaffold have also been evaluated for cholinesterase inhibitory, antioxidant, and neuroprotective activities, showing potent inhibition of acetylcholinesterase. nih.gov

Antiparasitic Activity

Amino-quinazolines and quinazoline derivatives have demonstrated activity against various parasites. scielo.brscielo.brresearchgate.netacs.org Some amino-quinazolines have been reported as anti-plasmodial agents. scielo.br Additionally, compound 109, an amino-quinazoline, was tested against Leishmania mexicana and showed activity with an LC₅₀ of 3.06 μM. scielo.br This compound also achieved 100% suppression of parasitemia in P. Berghei murine models, enabling extended survival. scielo.br Quinazolin-4(3H)-one derivatives are also being explored for their activity against Toxoplasma gondii. acs.org

Psychotropic Activities (e.g., Antipsychotic, Sedative, Hypnotic, Anticonvulsant)

Quinazoline and quinazolinone derivatives, including those related to this compound, have demonstrated a range of psychotropic activities in various studies. These activities encompass effects relevant to antipsychotic, sedative, hypnotic, and anticonvulsant therapeutic areas. The diverse pharmacological profiles observed are often linked to structural variations within the quinazoline core and the nature of substituents at different positions.

Research into these compounds is driven by the potential to develop novel agents for the treatment of central nervous system disorders. Studies have explored the structure-activity relationships (SAR) to understand how modifications to the basic quinazoline skeleton influence specific psychotropic effects.

Antipsychotic Activity

Some quinazoline derivatives have shown potential antipsychotic-like properties. Investigations have focused on their interactions with various neurotransmitter systems and receptors implicated in psychotic disorders. For instance, a series of quinazolin-4-one derivatives were designed and synthesized as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 7 (mGlu7). mdpi.comnih.gov The mGlu7 receptor is considered a potential therapeutic target for neurological and psychiatric conditions, including schizophrenia. nih.gov

One specific quinazolin-4-one derivative, referred to as ALX-171 (also known as A9-7 or 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), exhibited selective NAM activity at the mGlu7 receptor with an IC50 value of 6.14 µM in a cell line expressing recombinant human mGlu7 receptor. mdpi.com In animal models, ALX-171 demonstrated antipsychotic-like effects by reversing certain induced behaviors associated with positive, negative, and cognitive symptoms of schizophrenia. Specifically, it reversed DOI-induced head twitches and deficits in social interactions and cognition induced by MK-801. mdpi.com However, its efficacy was not observed in tests for MK-801-induced hyperactivity or prepulse inhibition. mdpi.com These findings suggest that quinazolinone derivatives modulating the mGlu7 receptor warrant further investigation for their potential in schizophrenia treatment. mdpi.com

Quinazoline derivatives, in general, are also mentioned as possessing antipsychotic activities in broader reviews of their pharmacological properties. orientjchem.orgnih.gov

Sedative and Hypnotic Activities

The quinazolinone core is present in compounds known for their sedative and hypnotic effects. Methaqualone, a well-known synthetic derivative containing a quinazoline core, is recognized for its sedative-hypnotic activity. researchgate.netupdatepublishing.comipinnovative.com This historical context highlights the potential for quinazoline-based structures to interact with pathways that induce sedation and sleep.

Reviews on the biological activities of quinazolinone derivatives frequently list sedative hypnotics among their pharmacological properties. nih.govresearchgate.net The mechanism of action for the sedative-hypnotic effects of some quinazolinone derivatives is reported to involve increasing GABAergic action. researchgate.net

Some studies exploring anxiolytic activity in quinazolinone derivatives also note the potential for sedative side effects, emphasizing the close relationship between these psychotropic effects. researchgate.net However, certain modifications to the quinazolinone nucleus have aimed to achieve anxiolysis without significant sedative-hypnotic adverse reactions. researchgate.net

Anticonvulsant Activity

Anticonvulsant activity is one of the most extensively studied psychotropic properties of quinazoline and quinazolinone derivatives. Numerous studies have focused on synthesizing and evaluating these compounds for their potential to protect against seizures. researchgate.netscholarsresearchlibrary.comnih.govmdpi.comnih.govnih.gov

A series of 7-substituted-4(3H)-quinazolinone derivatives were synthesized and evaluated for their anticonvulsant activity. researchgate.netnih.gov Several compounds from this series showed notable anticonvulsant effects in animal models, with some exhibiting lower neurotoxicity compared to reference drugs. researchgate.netnih.gov For example, compounds 3, 15, 16, 18, 19, and 20 from this study demonstrated advanced anticonvulsant activity. researchgate.netnih.gov

Another study investigating novel quinazolinone derivatives as broad-spectrum anticonvulsants evaluated compounds in models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice. scholarsresearchlibrary.commdpi.com Many synthesized analogues showed anticonvulsant activity, with some being equipotent to or more potent than standard anticonvulsant drugs like phenytoin (B1677684) or ethosuximide, often with low neurotoxicity. scholarsresearchlibrary.commdpi.com Compounds 8, 13, and 19 in one series demonstrated 100% protection against scPTZ-induced seizures at specific doses and were reported to be more potent than ethosuximide. mdpi.com

Structure-activity relationship studies in the context of anticonvulsant activity have indicated that the presence of a chlorine atom at position 7 and a 2-aminophenyl group at position 3 on the quinazolinone system can favor anticonvulsant activity. nih.gov Additionally, substitutions at positions 2 and 3, as well as the presence of a substituted aromatic ring at position 3, are considered important for central nervous system activities, including anticonvulsant properties. scholarsresearchlibrary.comnih.gov The butyl substitution at position 3 has been suggested to play a significant role in anticonvulsant activity and preventing seizure spread. mdpi.com

The anticonvulsant activity of quinazolinone derivatives has been attributed, in part, to their ability to bind to the noncompetitive site of AMPA receptors. scholarsresearchlibrary.com

Data from anticonvulsant studies often include the percentage of protection against induced seizures and comparisons to reference drugs.

Structure Activity Relationship Sar Studies of Quinazolin 7 Amine Derivatives

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of quinazoline (B50416) derivatives is significantly influenced by the position and nature of substituents on the quinazoline ring. nih.govnih.govmdpi.com Modifications at various positions can lead to substantial changes in pharmacological profiles. nih.gov

Modifications at the C-7 Amino Group and its Derivatives

The amino group at the C-7 position of the quinazoline core is a key site for modification in the design of bioactive derivatives. For instance, to enhance water solubility, hydrophilic amino substituents have been introduced at the C-7 position of anilinoquinazoline (B1252766) systems. mdpi.com One study showed that a compound featuring a 4-phenylpiperidine (B165713) moiety linked via a propyl chain at C-7 of the anilinoquinazoline system exhibited strong cytotoxic activity against several cancer cell lines. mdpi.com Another study exploring EGFR kinase inhibitors found that highly rigid substituents (such as methylbenzyl-amino and hydroxyethyl-benzylamino) and amino alcohol groups attached at the C-7 position led to weak antiproliferative activity. nih.gov In contrast, remarkable results were obtained with residues like 4-piperidinyl-piperidinyl, 4-phenylpiperidinyl, 4-ethyl-piperazinyl, and pyrrolyl at this position. nih.gov The 7-amino propoxy side chain derivatives were found to be more active than the 6-amino propoxy side chain derivatives in some cases. mdpi.com

Substitutions at C-2, C-4, C-6, N-1, and N-3 of the Quinazoline Ring

Substitutions at other positions of the quinazoline ring also play a critical role in determining biological activity.

C-2: The presence of methyl or thiol groups at position 2 has been reported as essential for antimicrobial activities of quinazolinone derivatives. nih.gov Some studies on quinazolinones indicate that substitution at position 2 is significant for pharmacological activity. nih.govmdpi.com

C-4: The presence of an amine or substituted amine at the 4th position of the quinazolinone ring can improve antimicrobial activities. nih.gov The 4-anilinoquinazoline (B1210976) moiety with substitution at the C-6 and/or C-7 positions is considered a general pharmacophoric group for EGFR inhibitory activity. ekb.egmdpi.com Changing the aniline (B41778) moiety at the 4-position with other groups can decrease activity. mdpi.com

C-6 and C-7: Substitution at positions 6 and 7 of the quinazoline ring can enhance inhibitory efficacy, particularly in the context of EGFR inhibitors. ekb.eg Electron-donating groups at the 6 and/or 7 positions can improve the binding activity with the binding pocket. mdpi.com The propoxy linker at C-6 and/or C-7 has shown stronger activity than the methoxy (B1213986) group in some instances. mdpi.com Dioxygenated groups at these positions can also improve cytotoxic activity. mdpi.com Bulky substituents at the 6 or 7 positions can increase potency. mdpi.com

N-1 and N-3: The formation of hydrogen bonds between the N-1 quinazoline ring and methionine residues (Met793 and Met769) and between N-3 and threonine residues (Thr766 and Thr830) through water bridges can lead to tighter binding and increased potency for EGFR TKIs. mdpi.com

Influence of Heterocyclic and Aromatic Substituents

The incorporation of heterocyclic and aromatic substituents into the quinazoline structure significantly impacts biological activity. The presence of a substituted aromatic ring at position 3 of quinazolinone derivatives is considered essential for antimicrobial activity. nih.goveco-vector.com A study on EGFR TKIs provided evidence that the incorporation of thiophene (B33073) into quinazoline heterocycles shows promise for developing highly effective anticancer agents. ekb.eg The presence of a naphthyl radical can contribute to increased hydrophobicity and solubility in bacterial cell membranes, leading to bacteriostatic effects. eco-vector.com An amide group linked to a phenyl radical as a substituent of the quinazolinone nucleus can enhance binding to active sites of enzymes involved in DNA replication and protein synthesis. eco-vector.com

Identification of Key Pharmacophoric Features

Pharmacophoric features are the essential molecular recognition features that are necessary for a molecule to bind to a particular biological target. For quinazoline derivatives, key pharmacophoric features have been identified for various activities. For EGFR inhibitory activity, the presence of a 4-anilinoquinazoline compound with substitution at either the C-6 or C-7 positions is considered a necessary pharmacophoric group. ekb.egmdpi.com These structural criteria are observed in common tyrosine kinase inhibitors like Gefitinib (B1684475) and Erlotinib (B232). ekb.egmdpi.com In the context of antimicrobial activity of quinazolinone derivatives, the presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 are considered essential pharmacophoric features. nih.gov

Rational Design Principles for Enhanced Pharmacological Profiles

Rational design principles are applied to modify the quinazoline scaffold and its substituents to improve desired pharmacological properties. scielo.br This involves understanding the SAR and the interactions with biological targets. For example, to improve water solubility, hydrophilic amino substituents have been introduced at the C-7 position. mdpi.com The strategic placement of electron-donating or electron-withdrawing groups at specific positions can optimize binding affinity and activity. mdpi.comnih.gov Molecular hybridization, combining the quinazoline scaffold with other bioactive pharmacophores, is another strategy used to develop compounds with improved potency and multi-faceted activity. scielo.brrsc.org Rational design based on the known pharmacophoric characteristics of inhibitors for specific targets, such as VEGFR-2, has led to the synthesis of novel quinazoline derivatives with potential anticancer activity. mdpi.comekb.eg

Ligand-Protein Interaction Analysis and Binding Site Characterization

Understanding the interactions between quinazoline derivatives (ligands) and their protein targets is crucial for elucidating their mechanisms of action and guiding further design. Molecular docking studies and X-ray crystallography are often used for this purpose. For EGFR inhibitors, hydrogen bond interactions between the quinazoline ring nitrogens (N-1 and N-3) and specific amino acid residues (methionine and threonine) in the ATP-binding site are important for tight binding. mdpi.com In studies of soluble epoxide hydrolase (sEH) inhibitors, hydrogen bonding interactions between the amide moiety of quinazolinone-amides and the catalytic triad (B1167595) residues (Tyr383, Tyr466, and Asp335) in the sEH active site are essential. acs.org Additionally, π–π stacking interactions between aromatic rings of the ligand and amino acid residues like His524 have been observed. acs.org Molecular docking studies have also been used to predict the binding interactions of quinazoline derivatives with viral proteins, such as those from SARS-CoV-2, identifying key residues involved in hydrogen bonding and hydrophobic interactions. rsc.org

Here is a table summarizing some of the reported SAR findings:

| Position of Substitution | Nature of Substituent | Impact on Activity | Biological Target/Activity | Source |

| C-7 Amino Group | Hydrophilic amino substituents | Improved water solubility | General (e.g., Anilinoquinazolines) | mdpi.com |

| C-7 | 4-phenylpiperidine via propyl chain | Strong cytotoxic activity | Cancer cell lines | mdpi.com |

| C-7 | Rigid substituents (methylbenzyl-amino, hydroxyethyl-benzylamino), amino alcohols | Weak antiproliferative activity | EGFR kinase | nih.gov |

| C-7 | 4-piperidinyl-piperidinyl, 4-phenylpiperidinyl, 4-ethyl-piperazinyl, pyrrolyl | Remarkable antiproliferative activity | EGFR kinase | nih.gov |

| C-7 | Amino propoxy side chain | More active than C-6 amino propoxy side chain in some cases | Anticancer (various cell lines) | mdpi.com |

| C-2 | Methyl or thiol groups | Essential for antimicrobial activity | Antimicrobial | nih.gov |

| C-2, C-6, C-8 | Various substituents | Significant for different pharmacological activities | General (Quinazolinones) | nih.govmdpi.com |

| C-3 | Substituted aromatic ring | Essential for antimicrobial activity | Antimicrobial (Quinazolinones) | nih.goveco-vector.com |

| C-4 | Amine or substituted amine | Can improve antimicrobial activities | Antimicrobial (Quinazolinones) | nih.gov |

| C-4 | Anilino moiety | Necessary pharmacophoric group for EGFR inhibition; changing it can decrease activity | EGFR kinase | ekb.egmdpi.com |

| C-6 and/or C-7 | Substitution | Enhancement of inhibitory efficacy | EGFR kinase | ekb.eg |

| C-6 and/or C-7 | Electron-donating groups | Improved binding activity | General (Binding pocket interactions) | mdpi.com |

| C-6 and/or C-7 | Propoxy linker | Stronger activity than methoxy group in some cases | General | mdpi.com |

| C-6 and/or C-7 | Dioxygenated groups | Improved cytotoxic activity | Cytotoxicity | mdpi.com |

| C-6 or C-7 | Bulky substituents | Increased potency | General | mdpi.com |

| N-1 | - | Hydrogen bonding with Met residues leads to tighter binding and increased potency | EGFR kinase | mdpi.com |

| N-3 | - | Hydrogen bonding with Thr residues (via water bridges) leads to tighter binding and increased potency | EGFR kinase | mdpi.com |

| Amide moiety | - | Essential for hydrogen bonding with catalytic triad | Soluble Epoxide Hydrolase (sEH) | acs.org |

| Aromatic rings | - | π–π stacking interactions with residues like His524 | Soluble Epoxide Hydrolase (sEH) | acs.org |

Crucial Amino Acid Residues in Target Receptor Interactions

Interactions between quinazolin-7-amine derivatives and their target receptors involve specific amino acid residues within the binding site. In the context of EGFR inhibition, several residues have been identified as crucial for effective binding. For instance, the methionine residue at position 769 (Met 769) in the hinge region of EGFR is frequently involved in hydrogen bonding interactions with the quinazoline core mdpi.comnih.gov. This interaction is considered significant for the inhibitory potency of many quinazoline-based EGFR inhibitors nih.gov.